molecular formula C12H10O3P+ B166088 Diphenyl phosphite CAS No. 4712-55-4

Diphenyl phosphite

Cat. No. B166088
CAS RN: 4712-55-4
M. Wt: 233.18 g/mol
InChI Key: CDXVUROVRIFQMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenyl phosphite is a diorganophosphite with the formula (C6H5O)2P(O)H . The molecule is tetrahedral and it appears as a colorless viscous liquid . It is used in the synthesis of α-hydroxyphosphonates and α-hydroxyphosphinates for their antioxidant and antimicrobial activity .


Synthesis Analysis

Diphenyl phosphite can be prepared by treating phosphorus trichloride with phenol . This method allows for the creation of many analogues .


Molecular Structure Analysis

The molecular structure of Diphenyl phosphite consists of a central phosphorus atom bonded to two phenyl groups and one hydroxyl group . This unique arrangement gives Diphenyl phosphite its distinctive properties and versatility .


Chemical Reactions Analysis

Diphenyl phosphite is involved in various chemical reactions. For instance, it reacts with aldehydes and amines to afford aminophosphonates in a process known as the Kabachnik–Fields reaction . It also plays a crucial role in the development of agrochemicals .


Physical And Chemical Properties Analysis

Diphenyl phosphite has a molar mass of 234.191 g·mol−1 . It has a density of 1.2268 g/cm3 and a melting point of 12 °C . It exhibits excellent thermal stability, low volatility, and high solubility in organic solvents .

Scientific Research Applications

Hydrolysis

  • Field : Organic Chemistry
  • Application : Diphenyl phosphite is used in the hydrolysis of phosphinates and phosphonates . Phosphinic and phosphonic acids are useful intermediates and biologically active compounds which may be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation .
  • Method : The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides . For the hydrolysis of 1.9 mmol phosphinate, the use of 0.5 mL cc. HCl and 1 mL water was optimal, along with a reaction time of 6 h .
  • Results : The hydrolysis of P-esters is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .

Metal-Organic Coordination Compounds

  • Field : Inorganic Chemistry
  • Application : Diphenyl phosphate, a derivative of Diphenyl phosphite, is used in the synthesis of metal-organic coordination compounds . These compounds have potential use in catalysis, gas adsorption, magnetism, ion exchange, conductance, and photoluminescence .
  • Method : The assembly of diphenyl phosphate with Cu (II) salts in combination with different N-donor linkers yielded three new metal-organic coordination complexes .
  • Results : The desired structural motifs of the complexes have been achieved mostly by the judicious choice of the organic linkers .

Supramolecular Framework

  • Field : Inorganic Chemistry
  • Application : Diphenyl phosphate, a derivative of Diphenyl phosphite, is used in the synthesis of metal-organic coordination compounds . These compounds have potential use in catalysis, gas adsorption, magnetism, ion exchange, conductance, and photoluminescence .
  • Method : The assembly of diphenyl phosphate with Cu (II) salts in combination with different N-donor linkers yielded three new metal-organic coordination complexes .
  • Results : The desired structural motifs of the complexes have been achieved mostly by the judicious choice of the organic linkers .

Phosphorus Atom Study

  • Field : Inorganic Chemistry
  • Application : Diphenyl phosphite is used in the study of phosphorus atoms in constrained, well-defined environments .
  • Method : The phosphorus atom provided a useful NMR handle to study solution state precursors to Ag-PMOF and indicated the presence of two highly symmetrical coordination cage structures with one 31 P chemical environment and well-resolved one-bond couplings to the spin ½ 107 Ag and 109 Ag isotopes .
  • Results : The study indicated the presence of two highly symmetrical coordination cage structures .

Flame-Retardant Properties of Polyhydroxyurethanes

  • Field : Polymer Chemistry
  • Application : Diphenyl phosphite is used in the synthesis of polyhydroxyurethane (PHU) materials containing novel phosphorus flame retardants (FR) . These materials have potential use in improving the flame-retardant properties of polyurethanes .
  • Method : Four different phosphorus compounds were grafted onto cyclic carbonate: 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), diethyl phosphite (DEP), diphenyl phosphite (DPP) and dibenzo[d,f][1,3,2]dioxaphosphepine 6-oxide (BPPO) . This resulted in the synthesis of three novel phosphorus reactive cyclic carbonates .
  • Results : DEP provided the best flame-retardant properties, with a reduction of 76% of pHRR with 2 wt% of phosphorus in cone calorimeter analysis .

Synthesis of Metal-Organic Coordination Compounds

  • Field : Inorganic Chemistry
  • Application : Diphenyl phosphate, a derivative of Diphenyl phosphite, is used in the synthesis of metal-organic coordination compounds . These compounds have potential use in catalysis, gas adsorption, magnetism, ion exchange, conductance, and photoluminescence .
  • Method : The assembly of diphenyl phosphate with Cu (II) salts in combination with different N-donor linkers yielded three new metal-organic coordination complexes .
  • Results : The desired structural motifs of the complexes have been achieved mostly by the judicious choice of the organic linkers .

Safety And Hazards

Diphenyl phosphite is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing its dust/fumes/gas/mist/vapours/spray and to use it only outdoors or in a well-ventilated area . Protective clothing and eye protection should be worn when handling this chemical .

Future Directions

Diphenyl phosphite is a highly versatile chemical compound that finds extensive use across various industries . Its unique properties and wide-ranging applications make it an invaluable ingredient in the production of numerous products . It is expected to continue playing a significant role in industries such as plastics, pharmaceuticals, and agrochemicals .

properties

IUPAC Name

oxo(diphenoxy)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3P/c13-16(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXVUROVRIFQMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)O[P+](=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041889
Record name Diphenyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Liquid
Record name Phosphonic acid, diphenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Diphenyl phosphite

CAS RN

4712-55-4
Record name Diphenyl phosphite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004712554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenyl phosphite
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43786
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphonic acid, diphenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diphenyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenyl phosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.911
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPHENYL PHOSPHITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5144JS6XUM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diphenyl phosphite
Reactant of Route 2
Diphenyl phosphite
Reactant of Route 3
Diphenyl phosphite
Reactant of Route 4
Diphenyl phosphite
Reactant of Route 5
Diphenyl phosphite
Reactant of Route 6
Diphenyl phosphite

Citations

For This Compound
1,380
Citations
Y Zhu, JP Malerich, VH Rawal - Angewandte Chemie, 2010 - Wiley Online Library
… Michael addition reaction of diphenyl phosphite to a broad … thiourea to promote the addition of diphenyl phosphite to trans-β-… of trans-β-nitrostyrene 1 a and diphenyl phosphite 2 at room …
Number of citations: 409 onlinelibrary.wiley.com
J George, B Sridhar, BVS Reddy - Organic & Biomolecular Chemistry, 2014 - pubs.rsc.org
… the addition of diphenyl phosphite to ketimines derived from isatins using quinine-squaramide organocatalyst. As a model reaction, we attempted the addition of diphenyl phosphite to …
Number of citations: 73 pubs.rsc.org
J Wang, LD Heikkinen, H Li, L Zu… - Advanced Synthesis …, 2007 - Wiley Online Library
A quinine‐promoted, enantioselective Michael addition reaction of diphenyl phosphite with nitroalkenes has been developed. This methodology affords a facile access to …
Number of citations: 94 onlinelibrary.wiley.com
H Cui, Y Li, S Zhang - Organic & Biomolecular Chemistry, 2012 - pubs.rsc.org
… To our delight, when diphenyl phosphite was employed as the additive at 50 C, 87% yield was obtained in 5 h (Table 1, entry 8). Performing the reaction at room temperature caused a …
Number of citations: 19 pubs.rsc.org
A Alcaine, E Marqués-López, P Merino… - Organic & …, 2011 - pubs.rsc.org
… the enantioselective Michael addition reaction of diphenyl phosphite to nitroalkenes. This … DFT level of computational calculations invoke the attack of the diphenyl phosphite to the …
Number of citations: 52 pubs.rsc.org
P Li, M Jiang, JT Liu - Chinese Journal of Chemistry, 2014 - Wiley Online Library
… [13] In this paper we report the Pudovik reaction of 1 with diphenyl phosphite, which provides a mild and efficient method for the preparation of chiral fluoroalkylated α-amino phospho…
Number of citations: 16 onlinelibrary.wiley.com
L Peng, LL Wang, JF Bai, LN Jia, QC Yang… - Tetrahedron …, 2011 - Elsevier
… Initially, the reaction of 1-methylisatin 2a and diphenyl phosphite 3a was chosen as a model … Among the examined dialkyl and diphenyl phosphites, diphenyl phosphite (3a) afforded the …
Number of citations: 43 www.sciencedirect.com
I Yavari, A Mirzaei, L Moradi - Synthetic Communications®, 2010 - Taylor & Francis
… diphenyl phosphite … The reaction of isoquinoline (1) and activated acetylenes 2 in the presence of diphenyl phosphite (3), proceeded smoothly at rt and was complete within 2 h …
Number of citations: 23 www.tandfonline.com
N Yamazaki, T Iguchi, F Higashi - Chemistry Letters, 1977 - journal.csj.jp
Diphenyl phosphite was prepared by direct esterification of monophenyl phosphite with phenol by … , was obtained from diphenyl phosphite through disproportionation by tertiary amines. …
Number of citations: 13 www.journal.csj.jp
A Pidcock, CR Waterhouse - Journal of the Chemical Society A …, 1970 - pubs.rsc.org
… g., 1 mmole) was added to chloro(dipheny1 phosphonat0)(diphenyl phosphite)palladium(zI) (0-61 g., 1 mmole) in benzene (50 ml.) and the mixture was stirred for 1 hr. Removal of the …
Number of citations: 21 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.